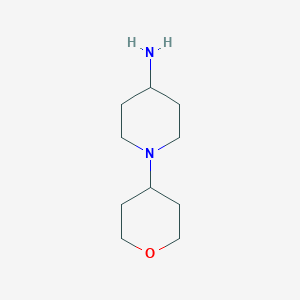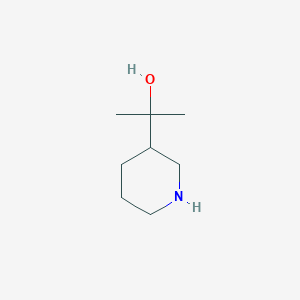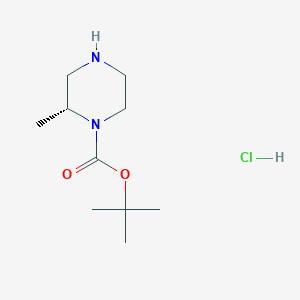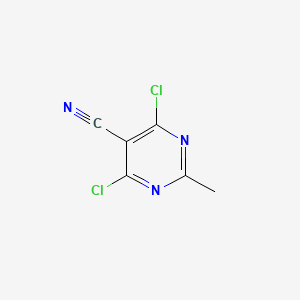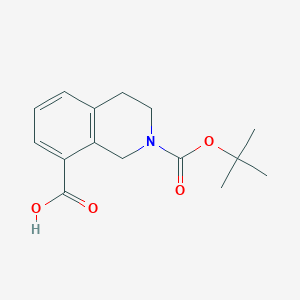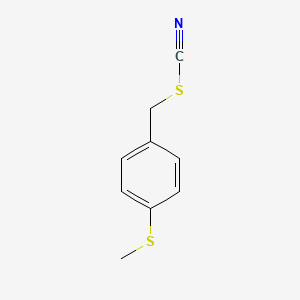
p-(Methylthio)benzyl thiocyanate
説明
P-(Methylthio)benzyl thiocyanate is a compound that belongs to the family of thiocyanate compounds . It is also known as Thiocyanic acid, [4-(methylthio)phenyl]methyl ester .
Synthesis Analysis
Direct thiocyanations of benzylic compounds have been implemented. A new strategy, involving a free radical reaction pathway initiated by AIBN, was used to construct the benzylic sp3 C–SCN bond . This overcomes the disadvantage of other strategies involving introducing leaving groups in advance to synthesize benzyl thiocyanate compounds .Molecular Structure Analysis
Organic thiocyanates are organic compounds containing the functional group RSCN. The organic group is attached to sulfur: R−S−C≡N has a S–C single bond and a C≡N triple bond .Chemical Reactions Analysis
Direct thiocyanations of benzylic compounds have been implemented. Here, a new strategy, involving a free radical reaction pathway initiated by AIBN, was used to construct the benzylic sp3 C–SCN bond .科学的研究の応用
Antimicrobial Agents
Thiocyanates, including compounds structurally related to p-(Methylthio)benzyl thiocyanate, have been studied for their antimicrobial properties. For instance, p-Cymene, a monoterpene that shows a range of biological activities including antimicrobial effects, might share some functional similarities with thiocyanates in their application as antimicrobial agents. Such compounds are being investigated for their potential to treat communicable diseases and could be used to functionalize biomaterials and nanomaterials for healthcare applications (Marchese et al., 2017).
Environmental Toxicology
The study of thiocyanates' fate and behavior in the environment, particularly in relation to mining effluents, has been a subject of critical review. Thiocyanates are formed during the processing of gold ores and in the production of coke for steel production. Research has been directed towards understanding the biochemistry of thiocyanate metabolism and the development of technologies for its degradation, which could have implications for the environmental management of thiocyanate compounds (Gould et al., 2012).
Biological Activities of Phenothiazines
Research on phenothiazines, which contain a tricyclic ring system that may share some structural similarities with thiocyanate compounds, has shown promising antibacterial, antifungal, anticancer, and other biological activities. This indicates the potential for structurally related compounds like this compound to possess similar biological activities and applications (Pluta et al., 2011).
将来の方向性
Direct thiocyanations of benzylic compounds have been implemented, and this new strategy has broad application prospects . Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules, and many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Therefore, the future directions of p-(Methylthio)benzyl thiocyanate could involve further exploration of its potential applications in these areas.
作用機序
Target of Action
It is known that organic thiocyanates, to which p-(methylthio)benzyl thiocyanate belongs, are often involved in reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
It is known that organic thiocyanates, such as this compound, contain a functional group rscn, where the organic group is attached to sulfur . This structure allows for a variety of chemical reactions, including those involving free radicals .
Biochemical Pathways
Organic thiocyanates are known to be involved in various chemical reactions, including the reaction between alkyl halides and alkali thiocyanate in aqueous media . This reaction is commonly used in the synthesis of organic thiocyanates .
Result of Action
It is known that organic thiocyanates can undergo hydrolysis to form thiocarbamates in the riemschneider thiocarbamate synthesis . Some thiocyanates also isomerize to isothiocyanates .
Action Environment
It is known that the reactivity of organic thiocyanates can be influenced by factors such as temperature and the presence of other chemical species .
特性
IUPAC Name |
(4-methylsulfanylphenyl)methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS2/c1-11-9-4-2-8(3-5-9)6-12-7-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXFJVFAYOHLGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


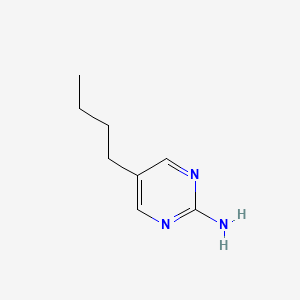
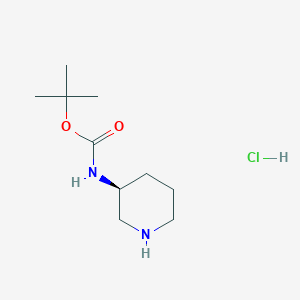

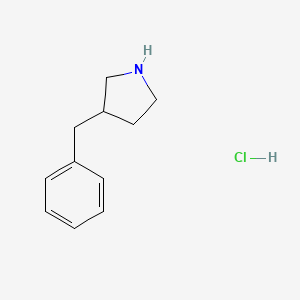

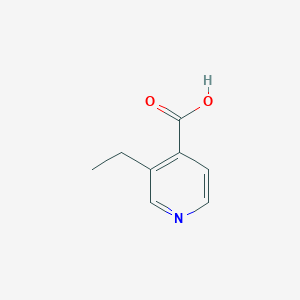
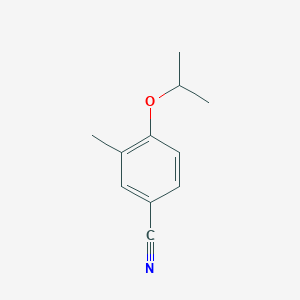
![1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid](/img/structure/B1437965.png)
